![molecular formula C31H40O9 B1200483 Brevifoliol CAS No. 134955-83-2](/img/structure/B1200483.png)
Brevifoliol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brevifoliol, also known as this compound, is a useful research compound. Its molecular formula is C31H40O9 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Brevifoliol has been identified as a promising chemotherapeutic agent against several human cancer cell lines. Research indicates that it exhibits notable cytotoxicity comparable to established drugs like Taxol (paclitaxel).
Comparative Efficacy
The IC90 values for this compound against these cancer cell lines are reported to be comparable or even superior to those of Taxol, making it a candidate for further clinical investigation .
Cancer Type | Cell Line | IC90 Value (µg/ml) | Standard Drug | Comparison |
---|---|---|---|---|
Ovarian | PA-1 | Similar to Taxol | Taxol | Effective |
Colon | Caco-2 | Similar to Taxol | Taxol | Effective |
Breast | MCF-7 | Similar to Taxol | Taxol | Effective |
Oral | KB-403 | Similar to Taxol | Taxol | Effective |
Antimicrobial Applications
Recent studies have explored the potential of this compound and its derivatives as anti-tubercular agents. Eighteen semisynthetic analogs of this compound have been synthesized and evaluated for their antimicrobial activity.
Anti-Tubercular Activity
- The derivatives showed varying degrees of activity against Mycobacterium tuberculosis, with some exhibiting promising results without significant cytotoxicity towards mammalian cells .
- The development of these analogs through Steglich esterification has opened new avenues for treating tuberculosis, particularly in drug-resistant strains.
Pharmacological Studies
Pharmacological evaluations have highlighted the versatility of this compound in medicinal chemistry beyond its anticancer properties.
In-Vitro and In-Silico Studies
- Studies have utilized both in vitro assays and computational modeling to predict the interactions of this compound with biological targets, enhancing our understanding of its pharmacokinetics and dynamics .
Future Research Directions
While the current findings are promising, further research is essential to:
- Conduct clinical trials to establish safety and efficacy in humans.
- Explore additional therapeutic applications beyond oncology and tuberculosis.
- Investigate the full spectrum of biological activities associated with this compound and its derivatives.
特性
CAS番号 |
134955-83-2 |
---|---|
分子式 |
C31H40O9 |
分子量 |
556.6 g/mol |
IUPAC名 |
[(2S,4R,5R,5aS,6S,8S,9aR,10aS)-5,6-diacetyloxy-2,8-dihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-4-yl] benzoate |
InChI |
InChI=1S/C31H40O9/c1-16-21-14-31(29(5,6)37)15-23(35)17(2)25(31)26(40-28(36)20-11-9-8-10-12-20)27(39-19(4)33)30(21,7)24(13-22(16)34)38-18(3)32/h8-12,21-24,26-27,34-35,37H,1,13-15H2,2-7H3/t21-,22+,23+,24+,26-,27+,30+,31+/m1/s1 |
InChIキー |
VWGCDYGRSUJYGJ-GPOPEEISSA-N |
SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3CC2(CC1O)C(C)(C)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |
異性体SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3C[C@@]2(C[C@@H]1O)C(C)(C)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3CC2(CC1O)C(C)(C)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |
同義語 |
brevifoliol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。